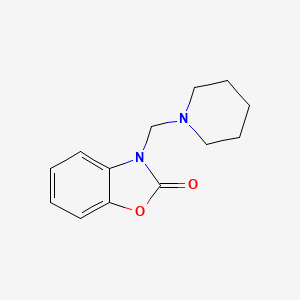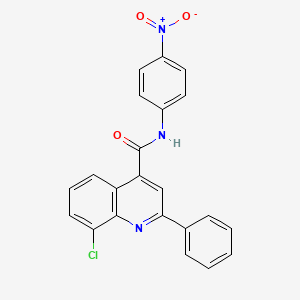![molecular formula C19H21Br3N4O B11546292 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546292.png)
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2,4,6-tribromoaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or hydrazides.
Substitution: The tribromo groups can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines, thiols
Condensation Reagents: Aldehydes, ketones, carboxylic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, dyes, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and tribromophenyl groups contribute to its binding affinity and reactivity with biological molecules. The acetohydrazide moiety may facilitate interactions with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical reactivity and biological activities
Eigenschaften
Molekularformel |
C19H21Br3N4O |
|---|---|
Molekulargewicht |
561.1 g/mol |
IUPAC-Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C19H21Br3N4O/c1-3-26(4-2)15-7-5-13(6-8-15)11-24-25-18(27)12-23-19-16(21)9-14(20)10-17(19)22/h5-11,23H,3-4,12H2,1-2H3,(H,25,27)/b24-11+ |
InChI-Schlüssel |
PEGUQYLJEUKFQM-BHGWPJFGSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(5-iodofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11546216.png)

![N-(2-{(2E)-2-[(3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11546224.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11546227.png)
![3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11546232.png)
![2-methoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11546234.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11546242.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11546254.png)
![2-(3,4-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11546256.png)
![(1S,2R,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546257.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11546263.png)

![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11546287.png)